1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Catalog No.
S696852
CAS No.
754214-42-1
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

CAS Number

754214-42-1

Product Name

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)(H,11,12)

InChI Key

SINFYKZXNIJIEU-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)C(=O)O

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)O
  • Heterocyclic Scaffolding

    The molecule possesses a unique bicyclic structure containing pyridine and pyrrole rings fused together. This heterocyclic scaffold could serve as a valuable building block for the design and synthesis of novel molecules with diverse biological activities []. Scientists have explored similar heterocyclic scaffolds for applications in medicinal chemistry [].

  • Derivatives and Analogs

    Research efforts might focus on creating derivatives and analogs of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid by modifying the functional groups or introducing substituents. These modifications could lead to compounds with enhanced properties or specific biological targets [].

  • Chemical Probe Development

    The molecule's structure might be suitable for development into a chemical probe for studying biological processes. By attaching a detectable group to the molecule, researchers could use it to investigate protein-protein interactions or enzyme activity within cells [].

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by a pyrrolopyridine structure, which consists of a fused pyrrole and pyridine ring. Its molecular formula is C8H6N2O2, and it has a molecular weight of approximately 162.15 g/mol. This compound features a carboxylic acid functional group at the 5-position of the pyrrolopyridine ring, contributing to its chemical reactivity and potential biological activities. The compound is recognized for its unique structural properties, which influence its interactions in various chemical and biological contexts .

Typical of carboxylic acids and heterocycles. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridine ring can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-cancer agent, showing promise in inhibiting specific cancer cell lines. Additionally, it may possess antimicrobial properties and has been explored for its effects on neurological disorders due to its ability to cross the blood-brain barrier. The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest in pharmacological research .

Several methods have been developed for synthesizing 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid:

  • Cyclization Reactions: One common approach involves cyclization of appropriate precursors, such as amino acids or related compounds, under acidic or basic conditions.
  • Multi-step Synthesis: This method may include several steps involving functional group transformations and ring closures to construct the desired heterocyclic framework.
  • Reagents and Catalysts: Various reagents (e.g., phosphorous oxychloride) and catalysts (e.g., palladium) have been employed to facilitate these reactions and improve yields .

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid finds applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and other diseases.
  • Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound's unique properties may also be exploited in developing novel materials with specific functionalities .

Studies on the interactions of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. It has been shown to bind selectively to certain receptors or enzymes, influencing their activity. For example, interaction studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic potential .

Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid. Notable examples include:

Compound NameStructure TypeNotable Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidHeterocyclic compoundExhibits different biological activities
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acidIsomeric formVarying reactivity profiles
1H-Pyrido[3,2-b]indole-5-carboxylic acidRelated heterocyclePotentially similar pharmacological effects

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid lies in its specific arrangement of nitrogen atoms within the fused ring system and its distinct carboxylic acid functionality, which differentiates it from other pyrrolopyridine derivatives. This unique structure contributes to its specific biological activities and applications in medicinal chemistry .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Dates

Last modified: 08-15-2023

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